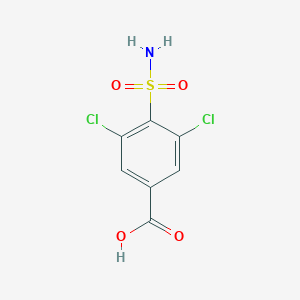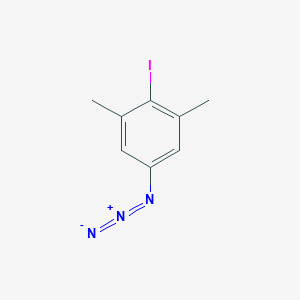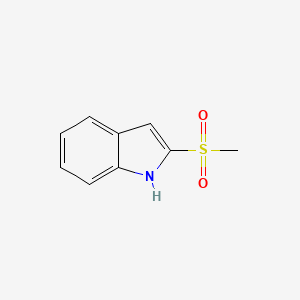![molecular formula C9H20Cl2N4 B13460116 n,n-Dimethyl-n'-[(1-methyl-1h-pyrazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B13460116.png)
n,n-Dimethyl-n'-[(1-methyl-1h-pyrazol-5-yl)methyl]ethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n,n-Dimethyl-n’-[(1-methyl-1h-pyrazol-5-yl)methyl]ethane-1,2-diamine: is a chemical compound that features a pyrazole ring attached to an ethane-1,2-diamine backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Dimethyl-n’-[(1-methyl-1h-pyrazol-5-yl)methyl]ethane-1,2-diamine typically involves the reaction of 1-methyl-1h-pyrazole-5-carbaldehyde with n,n-dimethylethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the nitrogen atoms, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, especially at the methyl groups attached to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives.
科学研究应用
Chemistry: The compound is used as a ligand in coordination chemistry to form complexes with various metals
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用机制
The mechanism of action of n,n-Dimethyl-n’-[(1-methyl-1h-pyrazol-5-yl)methyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its binding to enzymes or receptors, altering their activity and leading to the desired biological outcomes.
相似化合物的比较
n,n-Dimethyl-1,2-ethanediamine: This compound has a similar ethane-1,2-diamine backbone but lacks the pyrazole ring.
1-methyl-1h-pyrazole-5-carbaldehyde: This compound contains the pyrazole ring but lacks the ethane-1,2-diamine backbone.
Uniqueness: n,n-Dimethyl-n’-[(1-methyl-1h-pyrazol-5-yl)methyl]ethane-1,2-diamine is unique due to the combination of the pyrazole ring and the ethane-1,2-diamine backbone. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications.
属性
分子式 |
C9H20Cl2N4 |
|---|---|
分子量 |
255.19 g/mol |
IUPAC 名称 |
N',N'-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H18N4.2ClH/c1-12(2)7-6-10-8-9-4-5-11-13(9)3;;/h4-5,10H,6-8H2,1-3H3;2*1H |
InChI 键 |
QSTNMYDJKKADBI-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC=N1)CNCCN(C)C.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[Methyl(prop-2-yn-1-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B13460043.png)

![3-Tert-butylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13460048.png)

![Tert-butyl 4-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate](/img/structure/B13460054.png)




![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxane-4-carboxylic acid](/img/structure/B13460088.png)
![(2-ethoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine hydrochloride](/img/structure/B13460093.png)



